1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
Description
1-{4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a synthetic organic compound featuring a pyridazine core substituted with a 2-methylphenyl group at position 6 and a piperazine ring at position 2. The piperazine moiety is further linked to a butan-1-one chain.
Pyridazine-based compounds are of interest due to their structural versatility and electronic properties, which enable interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs). The 2-methylphenyl substituent introduces steric bulk and hydrophobic character, which could modulate binding specificity compared to halogenated or oxygenated analogs .
Properties
IUPAC Name |
1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-6-19(24)23-13-11-22(12-14-23)18-10-9-17(20-21-18)16-8-5-4-7-15(16)2/h4-5,7-10H,3,6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJUUMFLGOJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions.
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity. This results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced. The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway is involved in various cognitive functions. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission.
Biological Activity
The compound 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is a pyridazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound’s molecular formula is with a molecular weight of . It features a piperazine moiety, known for its presence in various pharmaceuticals, and a pyridazinyl ring, which is often associated with bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. A study evaluating various pyridazine compounds highlighted their effectiveness against a range of bacterial strains. Although specific data on this compound is limited, its structural similarity to other active derivatives suggests potential efficacy in this area .
Anticancer Properties
Pyridazine derivatives are also noted for their anticancer activities. Compounds similar to this compound have shown inhibitory effects on key pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain pyridazine compounds can inhibit BRAF(V600E) and EGFR, which are critical in various cancers .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Research into related compounds has revealed serotonin reuptake inhibition, indicating possible antidepressant properties. A recent study on piperazine derivatives showed promising results in reducing depressive behaviors in animal models .
The biological activity of this compound likely involves interaction with specific molecular targets. These may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and behavior.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several pyridazine derivatives against common pathogens. The results indicated that derivatives with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Evaluation of Anticancer Activity
In vitro studies assessed the anticancer potential of pyridazine-based compounds on various cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptotic markers and cell cycle regulators .
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one is , with a molecular weight of approximately 310.4 g/mol. The compound features several key structural components:
- Piperazine Ring : Commonly found in many pharmaceuticals, piperazine derivatives are known for their diverse biological activities.
- Pyridazine Moiety : This heterocyclic structure contributes to the compound's potential bioactivity, particularly in modulating neurotransmitter systems.
- Butanone Group : The presence of a ketone functional group may enhance the compound's reactivity and interactions with biological targets.
Neuropharmacology
The structural attributes of this compound suggest its potential as a neuropharmacological agent. Compounds with similar piperazine and pyridazine frameworks have been studied for their effects on various neurological disorders, including:
- Alzheimer's Disease : Research indicates that compounds targeting specific receptors can help manage cognitive deficits associated with neurodegenerative diseases .
- Depression and Anxiety : Piperazine derivatives have been explored for their anxiolytic and antidepressant properties, making this compound a candidate for further investigation in these areas.
Antitumor Activity
Preliminary studies on related compounds indicate that piperazine-containing structures may exhibit antitumor properties. The ability to inhibit tumor growth through modulation of cell signaling pathways presents a promising avenue for research involving this compound.
Antimicrobial Properties
The incorporation of the pyridazine ring suggests potential antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, warranting further exploration of this compound's capabilities in combating infections.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Piperazine + Pyridazine | Antidepressant | |
| Compound B | Piperazine + Ketone | Antitumor | |
| Compound C | Pyridazine + Sulfonamide | Antimicrobial |
Notable Research Insights
Research has indicated that modifications to the piperazine and pyridazine rings can significantly influence the pharmacological profile of compounds. For instance, the introduction of substituents on the pyridazine ring has been linked to enhanced receptor affinity and selectivity .
Chemical Reactions Analysis
Reactions at the Ketone Group
The butan-1-one group participates in classical carbonyl chemistry:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Reduction | NaBH<sub>4</sub> in MeOH/THF<sup></sup> | 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-ol | Secondary alcohol formed with >80% yield in analogues<sup></sup> |
| Nucleophilic Addition | Grignard reagents (e.g., CH<sub>3</sub>MgBr) | Tertiary alcohol derivatives | Steric hindrance from piperazine limits reactivity<sup></sup> |
| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub><sup></sup> | Carboxylic acid derivatives | Requires harsh conditions due to stability of the ketone<sup></sup> |
Piperazine Ring Modifications
The piperazine nitrogen atoms undergo alkylation, acylation, and sulfonylation:
Alkylation
-
Reagents : Alkyl halides (e.g., CH<sub>3</sub>I) in DMF with K<sub>2</sub>CO<sub>3</sub><sup></sup>
-
Products : Quaternary ammonium salts
-
Example : Reaction with methyl iodide yields 1-methyl-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-ium iodide<sup></sup>
Acylation
-
Reagents : Acetyl chloride in CH<sub>2</sub>Cl<sub>2</sub> with Et<sub>3</sub>N<sup> </sup>
-
Products : N-acetylpiperazine derivatives
-
Outcome : Monoacylation predominates due to steric effects<sup></sup>
Pyridazine Ring Reactivity
The pyridazine moiety undergoes electrophilic and nucleophilic substitutions:
Electrophilic Substitution
Nucleophilic Substitution
Cross-Coupling Reactions
The pyridazine ring facilitates palladium-catalyzed couplings:
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous solutions but degrades under acidic/basic conditions:
-
Acidic Hydrolysis (HCl, 100°C): Cleavage of the piperazine-pyridazine bond<sup></sup>
-
Basic Hydrolysis (NaOH, EtOH/H<sub>2</sub>O): Decomposition via ketone enolate formation<sup></sup>
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Comparison with Similar Compounds
1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one
- Core : Pyrimidine (vs. pyridazine in the target compound).
- Substituents : Chlorine at position 5, isopropyl-triazole-phenyl group at position 3.
- Ketone Chain: Ethyl (shorter than butanone).
- Implications: The pyrimidine core may alter electronic distribution and hydrogen-bonding capacity compared to pyridazine. The ethanone chain may limit lipophilicity compared to butanone .
1-[4-(4-{[6-(3,5-Dichloro-benzyloxy)-pyridazin-3-ylamino]-methyl}-phenyl)-piperazin-1-yl]-ethanone
- Core : Pyridazine (same as target compound).
- Substituents : 3,5-Dichloro-benzyloxy group at position 4.
- Ketone Chain : Ethyl.
- Implications: The dichloro-benzyloxy group introduces strong electron-withdrawing effects, which could enhance binding to polar active sites. However, the shorter ethanone chain may reduce bioavailability compared to the butanone analog .
Comparative Data Table
Research Findings and Implications
- Bioactivity: The target compound’s butanone chain and 2-methylphenyl group may favor interactions with hydrophobic binding pockets, as seen in kinase inhibitors. In contrast, Compound B’s dichloro-benzyloxy group could enhance binding to targets requiring polar interactions, such as serotonin receptors .
- Synthetic Routes: The target compound’s synthesis likely involves coupling a 6-(2-methylphenyl)pyridazine-3-ylpiperazine intermediate with butanoyl chloride. This contrasts with Compound A’s synthesis, which uses nucleophilic aromatic substitution for pyrimidine functionalization .
- Computational Modeling : Tools like SHELX and CCP4 are critical for crystallographic analysis of such compounds, aiding in structure-activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridazine and piperazine moieties under reflux conditions. For example, analogous piperazine derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography (eluent: chloroform/methanol mixtures) to isolate the target compound . Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents. Thermal stability studies (e.g., differential scanning calorimetry) can guide reflux duration to prevent decomposition .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying functional groups and connectivity. Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related piperazine-pyridazine hybrids . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms key bonds (e.g., C=O, C-N) .
Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%). Reference standards, such as those for analogous compounds (e.g., 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone), provide benchmarks for retention time and peak area comparisons . Thermal gravimetric analysis (TGA) ensures absence of solvent residues .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the compound’s bioactivity while minimizing confounding variables?
- Methodological Answer : Adopt randomized block designs with split-split plots to account for variables like dose, exposure time, and biological replicates. For example, studies on phenolic compounds used four replicates with five plants each, collecting ten samples per plot for statistical robustness . For in vitro assays, include positive/negative controls and blinded data analysis to reduce bias .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Methodological Answer : Perform dose-response assays to differentiate between therapeutic and toxic thresholds. For instance, studies on pyridazine derivatives recommend EC₅₀/IC₅₀ comparisons across cell lines . Environmental factors (e.g., pH, temperature) should be standardized, as highlighted in ecological risk assessments for chemical compounds . Meta-analyses of existing data can identify trends or outliers requiring replication .
Q. What strategies are effective for studying the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combine laboratory and field studies to assess abiotic/biotic transformations. Key steps include:
- Laboratory : Measure octanol-water partition coefficients (log P) to predict bioaccumulation .
- Field : Use isotopic labeling (e.g., ¹⁴C) to track degradation products in soil/water systems .
- Computational : Apply QSAR models to predict metabolites and toxicity .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets. For example, piperazine derivatives have been studied as kinase inhibitors via ATP-binding site competition assays . Transcriptomic or proteomic profiling (e.g., RNA-seq, LC-MS/MS) can reveal downstream pathways affected by the compound .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism or R packages (e.g.,
drc) enables robust curve fitting. For synergistic effects, apply the Chou-Talalay method to compute combination indices .
Q. How should crystallographic data discrepancies (e.g., bond length variations) be resolved?
- Methodological Answer : Cross-validate with density functional theory (DFT) calculations to compare experimental and theoretical bond lengths. Refinement protocols (e.g., SHELXL) should include anisotropic displacement parameters for heavy atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
